molecular formula C125H199N39O47S6 B12341554 Leiuropeptide II

Leiuropeptide II

Katalognummer: B12341554
Molekulargewicht: 3192.6 g/mol
InChI-Schlüssel: NDCNPIYRYDSDEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

Molekularformel

C125H199N39O47S6

Molekulargewicht

3192.6 g/mol

IUPAC-Name

2-[[1-[4-carboxy-2-[[28,40,55-tris(4-aminobutyl)-71-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-(1-hydroxyethyl)-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C125H199N39O47S6/c1-10-56(6)94(124(210)211)161-118(204)83-25-19-36-163(83)122(208)67(28-31-87(172)173)145-113(199)79-50-215-214-49-78-115(201)152-75(46-166)111(197)162-95(59(9)167)121(207)144-65(26-29-84(129)168)102(188)141-61(20-11-14-32-126)98(184)137-58(8)97(183)140-64(23-17-35-135-125(132)133)99(185)138-57(7)96(182)139-62(21-12-15-33-127)100(186)154-77-48-213-212-47-76(157-110(196)74(45-165)153-119(205)92(131)54(2)3)112(198)143-66(27-30-86(170)171)103(189)148-72(42-90(178)179)109(195)159-81(123(209)164-37-18-24-82(164)117(203)151-73(43-91(180)181)108(194)146-68(104(190)156-78)38-60-44-134-53-136-60)52-217-216-51-80(116(202)160-93(55(4)5)120(206)158-79)155-101(187)63(22-13-16-34-128)142-106(192)70(40-88(174)175)149-105(191)69(39-85(130)169)147-107(193)71(41-89(176)177)150-114(77)200/h44,53-59,61-83,92-95,165-167H,10-43,45-52,126-128,131H2,1-9H3,(H2,129,168)(H2,130,169)(H,134,136)(H,137,184)(H,138,185)(H,139,182)(H,140,183)(H,141,188)(H,142,192)(H,143,198)(H,144,207)(H,145,199)(H,146,194)(H,147,193)(H,148,189)(H,149,191)(H,150,200)(H,151,203)(H,152,201)(H,153,205)(H,154,186)(H,155,187)(H,156,190)(H,157,196)(H,158,206)(H,159,195)(H,160,202)(H,161,204)(H,162,197)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H,210,211)(H4,132,133,135)

InChI-Schlüssel

NDCNPIYRYDSDEM-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N2)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC(=O)O)CC(=O)N)CC(=O)O)CCCCN)C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)N3)CC6=CNC=N6)CC(=O)O)CC(=O)O)CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)N)CCCCN)C)CCCNC(=N)N)C)CCCCN)CCC(=O)N)C(C)O)CO

Herkunft des Produkts

United States

Biologische Aktivität

Leiuropeptide II is a biologically active compound derived from the venom of the scorpion species Leiurus quinquestriatus. This peptide has garnered attention for its potential therapeutic applications due to its unique biological properties. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound exhibits its biological activity primarily through interactions with cellular receptors and modulation of signaling pathways. Research indicates that this compound may act as a modulator of ion channels, particularly voltage-gated sodium channels, which are crucial in neurotransmission and muscle contraction. The peptide's interaction with these channels can lead to alterations in cellular excitability and neurotransmitter release.

Ion Channel Modulation

  • Voltage-Gated Sodium Channels : this compound has been shown to inhibit sodium currents in neuronal cells, which can affect pain signaling pathways and may provide insights into analgesic applications.
  • Calcium Channels : The peptide may also influence calcium ion influx, which is essential for various cellular functions, including muscle contraction and neurotransmitter release.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : this compound demonstrates significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Antitumor Effects : Research indicates that this compound may possess antitumor properties by inducing apoptosis in cancer cells. This is particularly relevant in the context of certain types of leukemia and solid tumors.
  • Neuroprotective Effects : The peptide has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Studies

Several studies have highlighted the potential applications of this compound in medical science:

  • Antimicrobial Efficacy :
    • A study demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .
  • Antitumor Activity :
    • In vitro studies showed that this compound could induce apoptosis in human leukemia cells, leading to a reduction in cell viability by more than 50% at specific concentrations .
  • Neuroprotection :
    • Research on animal models indicated that administration of this compound could reduce neuronal death in models of ischemic stroke, suggesting its potential use in neuroprotective therapies .

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitumorInduces apoptosis in leukemia cells
NeuroprotectiveReduces neuronal death in ischemic stroke models

Q & A

Basic Research Questions

Q. How is Leiuropeptide II identified and structurally characterized in scorpion venom?

  • Methodological Answer : Identification begins with venom fractionation using HPLC or LC-MS, followed by Edman degradation or tandem mass spectrometry for sequence determination. Structural characterization employs ¹H-NMR for 3D conformation analysis, X-ray crystallography for atomic-level resolution, and circular dichroism (CD) spectroscopy to assess secondary structures like α-helices or β-sheets. Purity validation requires ≥95% via reverse-phase HPLC and MALDI-TOF mass spectrometry .

Q. What in vitro assays are optimal for assessing this compound’s bioactivity?

  • Methodological Answer : Electrophysiological assays (e.g., patch-clamp on voltage-gated ion channels) quantify modulation of ion currents. Fluorescence-based calcium imaging can track intracellular Ca²⁺ flux in neuronal cell lines. Dose-response curves (EC₅₀/IC₅₀) and selectivity profiling against related ion channels (e.g., Naᵥ, Kᵥ) are critical. Include positive controls (e.g., known inhibitors) and validate results across ≥3 biological replicates .

Q. How can researchers ensure the purity and stability of synthetic this compound in experimental settings?

  • Methodological Answer : Synthetic peptides require strict quality control:

  • Purity : ≥95% via analytical HPLC and mass spectrometry.
  • Stability : Lyophilize in inert atmospheres; store at −80°C with desiccants.
  • Buffer compatibility : Test solubility in PBS, Tris-HCl, or artificial cerebrospinal fluid using dynamic light scattering (DLS) to detect aggregation .

Advanced Research Questions

Q. How to resolve contradictions in functional data between this compound’s in vitro and ex vivo effects?

  • Methodological Answer : Discrepancies may arise from assay sensitivity or model complexity. Address this by:

  • Dose-response calibration : Compare effective concentrations across systems (e.g., isolated cells vs. tissue preparations).
  • Context-specific factors : Account for tissue-specific ion channel isoforms or metabolic degradation using protease inhibitors.
  • Meta-analysis : Pool data from ≥5 independent studies to identify confounding variables (e.g., temperature, pH) .

Q. What experimental designs are optimal for studying this compound’s in vivo mechanisms in animal models?

  • Methodological Answer :

  • Model selection : Use transgenic rodents (e.g., Naᵥ1.7-knockout mice) to isolate target channels.
  • Delivery routes : Intrathecal or intracerebroventricular injections for CNS effects; intravenous for systemic actions.
  • Endpoint assays : Combine behavioral tests (e.g., hot-plate analgesia) with immunohistochemistry to map neuronal activation (c-Fos expression). Adhere to ARRIVE guidelines for ethical reproducibility .

Q. How can structure-activity relationship (SAR) studies improve this compound’s specificity for therapeutic targets?

  • Methodological Answer :

  • Alanine scanning : Systematically replace residues to identify critical binding motifs.
  • MD simulations : Use GROMACS or AMBER to model peptide-receptor dynamics over 100+ ns trajectories.
  • In vitro validation : Test analogs in ion channel selectivity panels (e.g., FLIPR assays) .

Q. What strategies integrate multi-omics data to explore this compound’s systemic impacts?

  • Methodological Answer :

  • Transcriptomics : RNA-seq of treated tissues to identify dysregulated pathways (e.g., MAPK/ERK).
  • Proteomics : SILAC labeling + LC-MS/MS to quantify post-translational modifications.
  • Bioinformatics : Use STRING or KEGG for network analysis; apply Fisher’s exact test with Benjamini-Hochberg correction for false discovery .

Q. How to assess long-term stability and aggregation propensity of this compound in formulation studies?

  • Methodological Answer :

  • Accelerated aging : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via SEC-HPLC.
  • Aggregation assays : Thioflavin T fluorescence for amyloid detection; TEM for fibril visualization.
  • Thermodynamic stability : Differential scanning calorimetry (DSC) to measure melting temperatures .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.